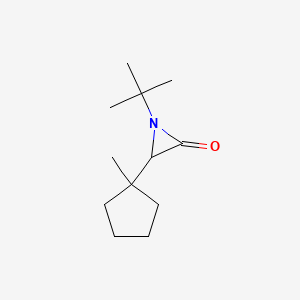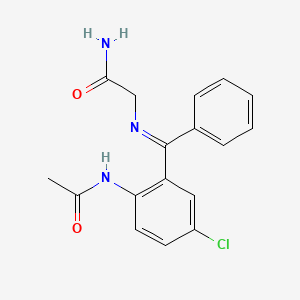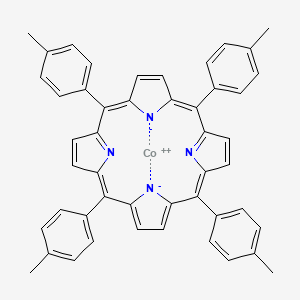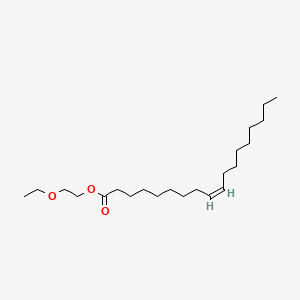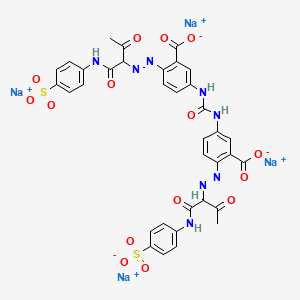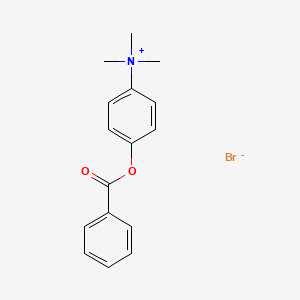
4-Benzoyloxyphenyltrimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyloxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a molecular formula of C16H20BrNO2. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and industrial processes. It is characterized by the presence of a benzoyloxy group attached to a phenyl ring, which is further connected to a trimethylammonium group via a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyloxyphenyltrimethylammonium bromide typically involves the reaction of 4-hydroxybenzophenone with trimethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzoyloxyphenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) and hydrogen fluoride (HF) are used for selective oxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Major Products: The major products formed from these reactions include benzyltrimethylammonium derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
4-Benzoyloxyphenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Benzoyloxyphenyltrimethylammonium bromide involves its interaction with molecular targets through ionic and covalent bonding. The trimethylammonium group facilitates the formation of stable complexes with various substrates, enhancing their reactivity. The benzoyloxy group provides additional stability and specificity to the compound’s interactions .
Comparaison Avec Des Composés Similaires
- Benzyltrimethylammonium bromide
- Phenacyl bromide
- Methylammonium lead bromide
Comparison: 4-Benzoyloxyphenyltrimethylammonium bromide is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. For instance, while benzyltrimethylammonium bromide is primarily used in phase-transfer catalysis, this compound offers enhanced stability and specificity in its applications .
Propriétés
Numéro CAS |
64048-38-0 |
|---|---|
Formule moléculaire |
C16H18BrNO2 |
Poids moléculaire |
336.22 g/mol |
Nom IUPAC |
(4-benzoyloxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-17(2,3)14-9-11-15(12-10-14)19-16(18)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZEDGXSBAZFPSSM-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


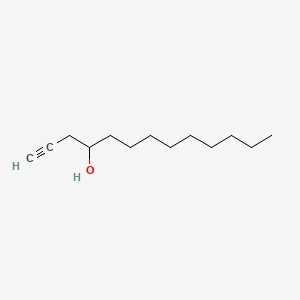
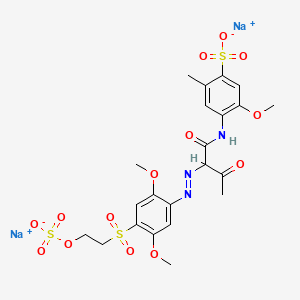
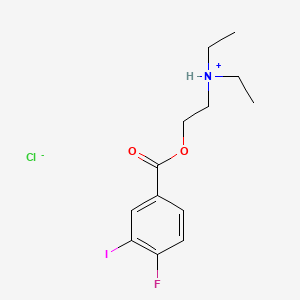
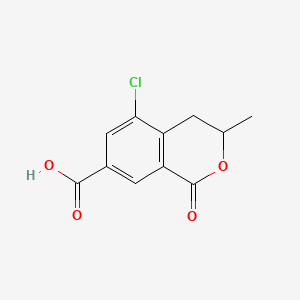

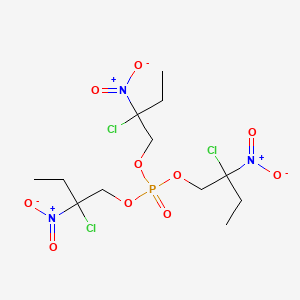
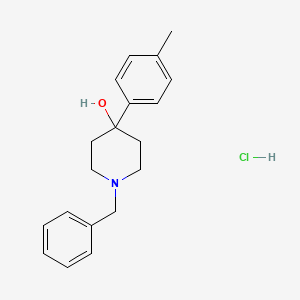
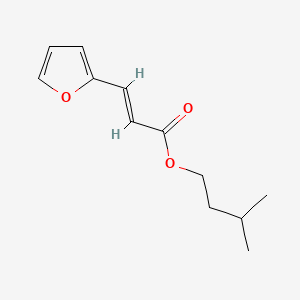
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)
